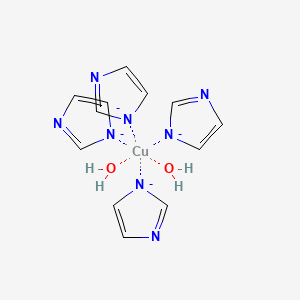
Tetra(imidazole)diaquacopper (II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetra(imidazole)diaquacopper (II) is a coordination compound consisting of a copper ion coordinated to four imidazole ligands and two water molecules
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tetra(imidazole)diaquacopper (II) typically involves the reaction of copper(II) salts with imidazole in an aqueous solution. A common method includes dissolving copper(II) sulfate in water, followed by the addition of imidazole. The reaction mixture is stirred and heated to facilitate the formation of the coordination complex. The resulting product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for Tetra(imidazole)diaquacopper (II) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and pH, to maximize yield and purity. Industrial production may also involve continuous flow processes and the use of automated systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions: Tetra(imidazole)diaquacopper (II) can undergo various chemical reactions, including:
Oxidation-Reduction Reactions: The copper center can participate in redox reactions, where it can be reduced to copper(I) or oxidized to copper(III).
Ligand Substitution Reactions: The imidazole ligands can be replaced by other ligands, such as amines or phosphines, under appropriate conditions.
Hydrolysis Reactions: The coordinated water molecules can be involved in hydrolysis reactions, leading to the formation of hydroxide complexes.
Common Reagents and Conditions:
Oxidation-Reduction Reactions: Common reagents include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide.
Ligand Substitution Reactions: Reagents such as ammonia or phosphine ligands can be used to replace the imidazole ligands.
Hydrolysis Reactions: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products Formed:
Oxidation-Reduction Reactions: Products can include copper(I) or copper(III) complexes.
Ligand Substitution Reactions: Products include new coordination complexes with different ligands.
Hydrolysis Reactions: Products can include hydroxide complexes or free imidazole.
科学研究应用
Tetra(imidazole)diaquacopper (II) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and coupling reactions.
Biology: The compound is studied for its potential as a model for copper-containing enzymes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in drug delivery systems.
Industry: It is used in the development of advanced materials, such as metal-organic frameworks and coordination polymers, due to its unique structural properties.
作用机制
The mechanism of action of Tetra(imidazole)diaquacopper (II) involves its ability to coordinate with various substrates and participate in redox reactions. The copper center can undergo changes in oxidation state, facilitating electron transfer processes. The imidazole ligands provide stability to the complex and can participate in hydrogen bonding and other interactions with substrates. Molecular targets include enzymes and other proteins that contain copper-binding sites, as well as nucleic acids and other biomolecules.
相似化合物的比较
Tetra(imidazole)diaquacopper (I): Similar structure but with copper in the +1 oxidation state.
Tetra(imidazole)diaquacopper (III): Similar structure but with copper in the +3 oxidation state.
Other Imidazole Complexes: Complexes with different metal centers, such as zinc or nickel, coordinated to imidazole ligands.
Uniqueness: Tetra(imidazole)diaquacopper (II) is unique due to its specific coordination environment and the ability of copper(II) to participate in a wide range of redox reactions. This makes it particularly useful in catalytic applications and as a model for biological copper sites. The presence of both imidazole and water ligands provides a versatile platform for studying interactions with various substrates and exploring new chemical reactivity.
属性
分子式 |
C12H16CuN8O2-4 |
|---|---|
分子量 |
367.85 g/mol |
IUPAC 名称 |
copper;imidazol-3-ide;dihydrate |
InChI |
InChI=1S/4C3H3N2.Cu.2H2O/c4*1-2-5-3-4-1;;;/h4*1-3H;;2*1H2/q4*-1;;; |
InChI 键 |
FJDYOFSGZUCZNB-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C[N-]1.C1=CN=C[N-]1.C1=CN=C[N-]1.C1=CN=C[N-]1.O.O.[Cu] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2R,3S,4R)-2,3,4-trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate](/img/structure/B10777116.png)
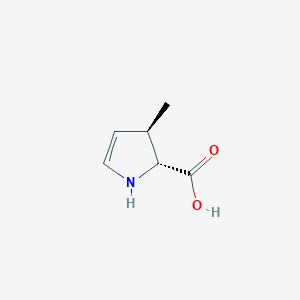



![[(2S,3R,4R,5R)-5-(6-chloro-7H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B10777146.png)
![[2,3-Dihydroxy-4-(phosphonooxymethyl)cyclopentyl] phosphono hydrogen phosphate](/img/structure/B10777150.png)
![Benzofuran-2-carboxylic acid {(S)-3-methyl-1-[3-oxo-1-(pyridin-2-ylsulfonyl)azepan-4-ylcarbamoyl]butyl}amide](/img/structure/B10777157.png)
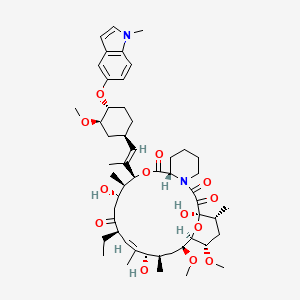
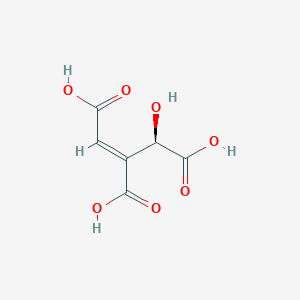

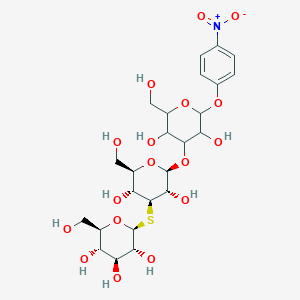
![[(1R)-1-acetamido-2-(4-chlorophenyl)ethyl]-[(2S)-2-amino-3-hydroxy-3-oxo-propoxy]-dihydroxy-boron](/img/structure/B10777186.png)
